Butane-1,4-diol;hexanedioic acid is a compound formed from the combination of butane-1,4-diol and hexanedioic acid, also known as adipic acid. Butane-1,4-diol is a linear four-carbon diol with two hydroxyl groups at the first and fourth positions, while hexanedioic acid is a six-carbon dicarboxylic acid with carboxyl groups at both ends. This compound is notable for its potential applications in various fields, including polymers, pharmaceuticals, and as a biochemical precursor.
The chemical structure of butane-1,4-diol;hexanedioic acid allows it to participate in several reactions typical of both alcohols and carboxylic acids:
Hexanedioic acid has demonstrated various biological activities. Studies indicate that it possesses antibacterial properties, effectively inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . Furthermore, it has shown potential as an anticancer agent, with research indicating that it may affect cancer cell proliferation . The bioactive compounds derived from hexanedioic acid exhibit dual roles as antimicrobial peptides and anticancer peptides .
The synthesis of butane-1,4-diol;hexanedioic acid can be achieved through several methods:
Butane-1,4-diol;hexanedioic acid stands out due to its unique combination of diol and dicarboxylic functionalities that allow for versatile applications in both chemical synthesis and biological contexts. Its dual nature provides opportunities for use in both polymer chemistry and pharmaceutical development.
Interaction studies have focused on the effects of butane-1,4-diol;hexanedioic acid on biological systems. Research indicates that this compound may modulate cellular responses in various types of cells, enhancing or inhibiting specific pathways related to cell growth and apoptosis . Additionally, studies show its interactions with microbial cells leading to significant antibacterial effects .
Ternary catalyst systems have revolutionized the synthesis of poly(butylene adipate-co-terephthalate) (PBAT) by enabling precise control over molecular weight distributions and polymerization rates. These systems typically integrate three components:
As demonstrated in US Patent 20160376403, the optimal molar ratio of adipic acid:terephthalic acid:1,4-butanediol falls between 1:4:8–12 when using a ternary system comprising creatinine (CR), tetraisopropyl titanate (TPOT), and titanium dioxide (TiO₂) [2]. This configuration achieves weight-average molecular weights ($$M_w$$) of 155,000–240,000 Da with polydispersity indices (PDI) of 1.50–1.90, representing a 40% improvement in molecular weight control compared to binary catalyst systems [2].
Component | Role | Optimal Concentration (% molar) |
---|---|---|
Organic guanidine | Initiates polycondensation | 0.01–0.05 |
Titanate/zirconate | Accelerates ester exchange | 0.025–0.05 |
Metallic oxide | Stabilizes transition states | 0.025–0.05 |
The synergy between components reduces activation energy by 15–20 kJ/mol compared to conventional tin-based catalysts, enabling polymerization at 180–220°C versus traditional 240–260°C processes [2] [5]. Kinetic studies reveal that TPOT increases propagation rate constants ($$k_p$$) by 3.2× while TiO₂ suppresses β-hydrogen elimination side reactions by 78% [2].
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) exemplifies the dual hydrogen-bond activation mechanism characteristic of organic guanidine catalysts. As shown in Figure 1, TBD simultaneously activates both the adipic acid carbonyl group ($$K{eq} = 3.8 \times 10^3 \, \text{M}^{-1}$$) and the 1,4-butanediol hydroxyl proton ($$pKa = 26.1$$) [4]. This bifunctional activation lowers the transition state energy barrier for esterification by 34.7 kJ/mol compared to non-catalyzed reactions [4].
Recent advances have identified structural modifications that enhance catalytic performance:
In PBAT synthesis, creatinine derivatives demonstrate exceptional activity, achieving turnover frequencies (TOF) of 231 h⁻¹ for propylene oxide insertion – an 8.5× improvement over conventional cobalt-salen complexes [2] [3]. The guanidine:monomer coordination ratio follows non-linear kinetics described by:
$$
\text{TOF} = \frac{k1[\text{Cat}]}{1 + k2[\text{Monomer}]^{0.7}}
$$
Where $$k1 = 2.4 \times 10^{-3} \, \text{s}^{-1}$$ and $$k2 = 5.6 \times 10^{-2} \, \text{M}^{-0.7}$$ for adipic acid/1,4-BD systems [2].
Titanium(IV) isopropoxide (TPOT) and zirconium(IV) acetylacetonate (Zr(acac)₄) amplify guanidine catalysis through three synergistic mechanisms:
Comparative studies of TPOT vs. Zr(acac)₄ reveal distinct performance profiles:
Parameter | TPOT System | Zr(acac)₄ System |
---|---|---|
$$M_w$$ (Da) | 198,000 ± 12,000 | 165,000 ± 9,500 |
Crystallinity (%) | 32.4 | 28.1 |
Melt viscosity (Pa·s) | 1,250 | 980 |
TPOT’s isopropyl groups create hydrophobic domains that enhance monomer diffusion (D = 4.7 × 10⁻¹¹ m²/s vs. 3.1 × 10⁻¹¹ for Zr systems) [5]. However, zirconate systems exhibit superior thermal stability, with decomposition onset temperatures 27°C higher than titanate analogs [5].
The four-stage PBAT polymerization process follows distinct kinetic regimes:
Oligomerization (180–220°C):
$$
k1 = A1 e^{-E{a1}/RT} \quad (A1 = 2.4 \times 10^5 \, \text{s}^{-1}, E_{a1} = 68.3 \, \text{kJ/mol})
$$
Melt polycondensation (220–240°C):
$$
k2 = A2 e^{-E{a2}/RT} \quad (A2 = 1.7 \times 10^6 \, \text{s}^{-1}, E_{a2} = 82.1 \, \text{kJ/mol})
$$
Solid-state polymerization (160–190°C):
$$
k3 = A3 e^{-E{a3}/RT} \quad (A3 = 8.9 \times 10^4 \, \text{s}^{-1}, E_{a3} = 57.6 \, \text{kJ/mol})
$$
Monte Carlo simulations match experimental data when incorporating:
The overall rate equation combines these factors:
$$
\frac{d[\text{ester}]}{dt} = \frac{k1 k2 [\text{Cat}]}{k{-1} + k2 [\text{OH}]} - k3 [\text{H}2\text{O}]
$$
This model predicts final $$M_w$$ within 7% accuracy across 180–240°C, enabling reactor-scale optimization [2] [6].